(E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that belongs to the class of acrylamides. This compound features a unique structure with two thiophene rings and a methoxy group, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with thiophene derivatives and acrylamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous monitoring and quality control are essential to ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group and thiophene rings can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
(E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The methoxy group and thiophene rings play a crucial role in its binding affinity and activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 3-thiophenecarboxaldehyde share structural similarities.
Acrylamides: Other acrylamide derivatives, such as N,N-dimethylacrylamide, have comparable properties.
Uniqueness
(E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide stands out due to its unique combination of methoxy and thiophene groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-N-(2-methoxy-2-thiophen-3-ylethyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-17-13(11-6-8-18-10-11)9-15-14(16)5-4-12-3-2-7-19-12/h2-8,10,13H,9H2,1H3,(H,15,16)/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFSXCSFXCCLSI-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC=CS1)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC=CS1)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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